DL-Alanine-2,3,3,3-d4

Catalog No.
S690725
CAS No.
53795-92-9
M.F
C3H7NO2
M. Wt
93.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Alanine-2,3,3,3-d4

CAS Number

53795-92-9

Product Name

DL-Alanine-2,3,3,3-d4

IUPAC Name

2-amino-2,3,3,3-tetradeuteriopropanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

93.12 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D

InChI Key

QNAYBMKLOCPYGJ-MZCSYVLQSA-N

SMILES

CC(C(=O)O)N

Synonyms

DL-Alanine-2,3,3,3-d4; DL-Alanine-d4; (R,S)-Alanine-d4; (±)-2-Aminopropionic Acid-d4; (±)-Alanine-d4; DL-Ala-d4; DL-α-Alanine-d4; DL-α-Aminopropionic Acid-d4; NSC 7602-d4; dl-2-Aminopropanoic Acid-d4; dl-Alanine-d4

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)N

This specific isotopic labeling makes DL-alanine-2,3,3,3-d4 a valuable tool in various scientific research applications, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • NMR spectroscopy is a technique used to study the structure and dynamics of molecules. By replacing specific hydrogen atoms with deuterium, scientists can simplify the NMR spectrum, making it easier to identify and analyze the signals from other atoms in the molecule.
  • Deuterated molecules like DL-alanine-2,3,3,3-d4 can also be used as internal standards in NMR experiments to ensure accurate chemical shift referencing and signal normalization.

Isotope Tracing Studies:

  • In isotope tracing studies, scientists use isotopically labeled molecules to track their fate and function within a system. DL-alanine-2,3,3,3-d4 can be used to study the metabolism of alanine in cells and organisms.
  • By measuring the incorporation of deuterium from DL-alanine-2,3,3,3-d4 into other molecules, researchers can gain insights into various biological processes, such as protein synthesis and degradation.

Mass Spectrometry (MS):

  • Similar to NMR, deuterium labeling can simplify mass spectrometry data by altering the mass of the molecule. This can be helpful in differentiating between analytes with similar masses or reducing background noise in the spectrum.
  • DL-alanine-2,3,3,3-d4 can be used as an internal standard in MS experiments for accurate mass measurement and quantification of other analytes.

DL-Alanine-2,3,3,3-d4, also known as deuterated alanine or (DL)-α-alanine-d4, is a specifically labelled form of the amino acid alanine. Alanine is one of the most common naturally occurring amino acids and plays a vital role in protein synthesis and metabolism []. The "DL" prefix indicates a racemic mixture, containing both the L- and D-enantiomers of alanine. The "2,3,3,3-d4" refers to the specific positions of deuterium (²H), a stable isotope of hydrogen, replacing regular hydrogen atoms in the molecule [].

This isotopically labelled form of alanine is a valuable tool in scientific research, particularly in the fields of nuclear magnetic resonance (NMR) spectroscopy and metabolic studies [, ].


Molecular Structure Analysis

DL-Alanine-2,3,3,3-d4 shares the same core structure as regular alanine: a central carbon atom bonded to an amino group (NH2), a carboxyl group (COOH), and a methyl group (CH3). However, in this form, all four hydrogen atoms bound to the central carbon atom are replaced with deuterium (²H) []. This substitution alters the molecule's mass slightly but has minimal impact on its chemical properties [].

The key feature of this structure is the presence of deuterium atoms. Deuterium nuclei have a different spin than hydrogen nuclei, which affects their behavior in NMR spectroscopy. This allows scientists to distinguish between signals from the labelled alanine and other molecules in a sample, improving the sensitivity and resolution of NMR experiments [].


Chemical Reactions Analysis

Synthesis

DL-Alanine-2,3,3,3-d4 can be synthesized through various methods, including:

  • Reductive amination of a deuterated keto acid precursor [].
  • Enzymatic conversion of a deuterated pyruvate using commercially available enzymes.

The specific synthesis method chosen depends on the desired scale and isotopic enrichment of the final product.

Other Relevant Reactions

DL-Alanine-2,3,3,3-d4 undergoes the same chemical reactions as regular alanine, including:

  • Transamination: Transfer of the amino group to other keto acids [].
  • Decarboxylation: Removal of the carboxyl group to form pyruvate [].
  • Peptide bond formation: Condensation with other amino acids to form peptides and proteins [].

However, the presence of deuterium can be used to trace the fate of the labelled alanine molecule in these reactions using NMR spectroscopy [].


Physical And Chemical Properties Analysis

  • Molecular Formula: CD₃CD(NH₂)COOH []
  • Molecular Weight: 93.12 g/mol []
  • Melting Point: Approximately 289 °C (decomposition) []
  • Solubility: Soluble in water []
  • Stability: Stable under recommended storage conditions (room temperature, away from light and moisture) [].

DL-Alanine-2,3,3,3-d4 does not have a specific mechanism of action as it is not a therapeutic drug. However, its role in scientific research lies in its ability to be traced and studied within biological systems. When incorporated into proteins or metabolic pathways, the presence of deuterium allows scientists to monitor the molecule's movement and interactions using NMR spectroscopy [].

XLogP3

-3

Dates

Modify: 2023-08-15

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